Cas no 1021939-07-0 (3-cyclopropyl-3-methylbutanoyl chloride)

3-Cyclopropyl-3-methylbutanoyl chloride is a versatile acyl chloride derivative characterized by its cyclopropyl and methyl substituents, which impart unique steric and electronic properties. This compound is particularly valuable in organic synthesis as a reactive intermediate for introducing the 3-cyclopropyl-3-methylbutanoyl moiety into target molecules. Its high reactivity with nucleophiles, such as amines and alcohols, facilitates efficient amide or ester formation under mild conditions. The cyclopropyl group enhances stability while offering opportunities for further functionalization. Suitable for use in pharmaceuticals, agrochemicals, and specialty chemicals, this acyl chloride is handled under inert conditions due to its moisture sensitivity. Proper storage and handling are essential to maintain its reactivity and purity.
3-cyclopropyl-3-methylbutanoyl chloride structure
1021939-07-0 structure
Product name:3-cyclopropyl-3-methylbutanoyl chloride
CAS No:1021939-07-0
MF:C8H13ClO
MW:160.641221761703
MDL:MFCD29033831
CID:4568193
PubChem ID:119056845

3-cyclopropyl-3-methylbutanoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanepropanoyl chloride, β,β-dimethyl-
    • 3-cyclopropyl-3-methylbutanoyl chloride
    • MDL: MFCD29033831
    • Inchi: 1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3
    • InChI Key: XKTIYNREYBUBSW-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(C)(C)CC(=O)Cl

Computed Properties

  • Exact Mass: 160.065493g/mol
  • Monoisotopic Mass: 160.065493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 160.64g/mol
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

3-cyclopropyl-3-methylbutanoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-220580-0.1g
3-cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
0.1g
$420.0 2023-09-16
Enamine
EN300-220580-2.5g
3-cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
2.5g
$2379.0 2023-09-16
Enamine
EN300-220580-0.25g
3-cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
0.25g
$601.0 2023-09-16
A2B Chem LLC
AV73791-100mg
3-Cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
100mg
$478.00 2024-04-20
Aaron
AR01AM5N-500mg
3-Cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
500mg
$1328.00 2025-03-30
Aaron
AR01AM5N-100mg
3-Cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
100mg
$603.00 2025-02-09
Aaron
AR01AM5N-250mg
3-Cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
250mg
$852.00 2025-02-09
Aaron
AR01AM5N-2.5g
3-cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
2.5g
$3297.00 2023-12-16
A2B Chem LLC
AV73791-50mg
3-Cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
50mg
$332.00 2024-04-20
Aaron
AR01AM5N-10g
3-cyclopropyl-3-methylbutanoyl chloride
1021939-07-0 95%
10g
$7204.00 2023-12-16

Additional information on 3-cyclopropyl-3-methylbutanoyl chloride

Research Brief on 3-Cyclopropyl-3-Methylbutanoyl Chloride (CAS: 1021939-07-0): Recent Advances and Applications

3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) is a specialized acyl chloride derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and receptor modulation. The unique structural features of this compound, including the cyclopropyl and methyl substituents, contribute to its reactivity and selectivity in chemical transformations.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 3-cyclopropyl-3-methylbutanoyl chloride as a key building block for the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, a kinase implicated in various cancers. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the structure-activity relationship (SAR) of these inhibitors, leading to the identification of several promising candidates with improved pharmacokinetic properties.

Another notable application of 3-cyclopropyl-3-methylbutanoyl chloride was reported in a study focusing on the development of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The compound's acyl chloride functionality was leveraged to form covalent adducts with the catalytic cysteine residue of Mpro, resulting in irreversible inhibition of the enzyme. This approach has potential implications for the design of antiviral therapeutics targeting emerging coronaviruses. The study, published in ACS Chemical Biology, provided detailed mechanistic insights into the inhibition process and highlighted the compound's versatility in medicinal chemistry.

Beyond its applications in drug discovery, 3-cyclopropyl-3-methylbutanoyl chloride has also been investigated for its role in the synthesis of advanced materials. A recent report in Advanced Materials described its use as a precursor for the preparation of functionalized polymers with tunable properties. The researchers demonstrated that the incorporation of cyclopropyl and methyl groups into the polymer backbone enhanced the material's thermal stability and mechanical strength, making it suitable for applications in biomedical devices and drug delivery systems.

In summary, the latest research on 3-cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) underscores its importance as a versatile intermediate in chemical biology and pharmaceutical research. Its applications span from the development of targeted therapeutics to the design of advanced materials, highlighting its broad utility. Future studies are expected to further explore its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs) and other innovative therapeutic modalities.

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